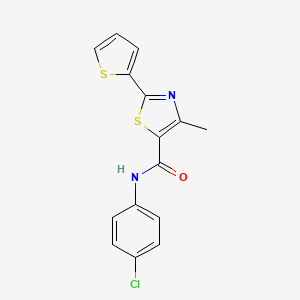

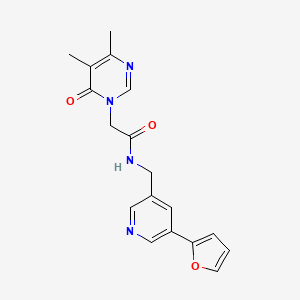

N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

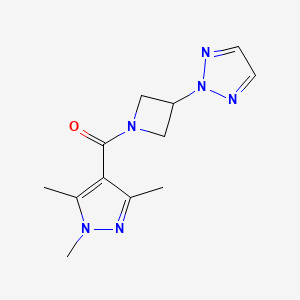

This compound is a thiazole derivative. Thiazoles are a type of heterocyclic compound that have been studied for their various medicinal properties . They contain a five-membered C3NS ring which is part of larger functional groups in bioactive molecules .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives : This study involved the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were used as precursors for various thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. The synthesized compounds were evaluated for in vitro cytotoxicity against four cell lines, showing good inhibitory activity, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents : This research outlines the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives. These compounds were evaluated for their antimicrobial activities, with some exhibiting significant inhibition against bacterial and fungal growth (Akbari et al., 2008).

Synthesis and Evaluation of Antimicrobial Agents

A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents : A series of compounds were synthesized and screened for in vitro antibacterial and antifungal activities. The synthesized compounds showed activity against various bacterial and fungal strains, with their structures elucidated by spectroscopic methods (Desai, Dodiya, & Shihora, 2011).

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers : This study presents the synthesis of novel heterocyclic aryl monoazo organic compounds with potential antimicrobial activity. These novel synthesized compounds showed high efficiency in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is the REV-ERBα (orphan nuclear receptor NR1D1) . REV-ERBα is a nuclear receptor that plays a crucial role in maintaining the circadian rhythm and metabolic pathways .

Mode of Action

This compound acts as an agonist to REV-ERBα . It enhances the recruitment of the nuclear receptor co-repressor (NCoR) peptide to REV-ERBα, leading to the suppression of Bmal1 gene transcription . This compound competes with heme, the natural ligand of REV-ERBα, and enhances the recruitment of the co-repressor complex, thus repressing transcription .

Biochemical Pathways

The action of this compound on REV-ERBα affects the circadian rhythm and metabolic pathways . By suppressing the transcription of the Bmal1 gene, it can reset the circadian clock in a phase-dependent manner . This modulation of the circadian rhythm can have downstream effects on various physiological processes, including metabolism .

Pharmacokinetics

Its solubility in dmso is reported to be greater than 20 mg/ml , which could potentially influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the modulation of the circadian rhythm . By acting on REV-ERBα and suppressing the transcription of the Bmal1 gene, it can reset the circadian clock . This can have various molecular and cellular effects, given the role of the circadian rhythm in numerous physiological processes.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-9-13(21-15(17-9)12-3-2-8-20-12)14(19)18-11-6-4-10(16)5-7-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTCLLYFHQNOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)